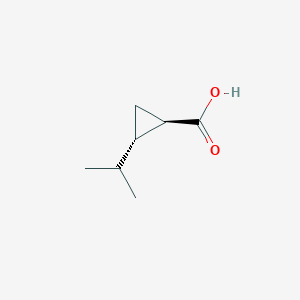
(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an acid, base, salt, etc.) and its role or function if it is part of a larger biological or chemical system .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other substances, and its redox potential .Scientific Research Applications
Structural Studies and Synthesis
Structural Consequences in Uranyl Ion Complexes
The use of cyclohexanedicarboxylic acid isomers, related to cyclopropanecarboxylic acids, has been explored in the synthesis of uranyl ion complexes. These studies have led to the development of complexes with diverse architectures, demonstrating the importance of isomeric forms in designing materials with specific structural properties (Thuéry & Harrowfield, 2017).
Synthesis and Evaluation of Bromophenol Derivatives
Research on the ring opening of cyclopropane with monoester has led to the creation of bromophenol derivatives. These compounds have shown effectiveness as inhibitors of certain enzymes, highlighting the utility of cyclopropane derivatives in synthesizing biologically active molecules (Boztaş et al., 2019).
Biochemical Applications
GABA Analogues
The synthesis of cis and trans 2-(aminomethyl) cyclopropanecarboxylic acids as GABA analogues demonstrates the role of cyclopropane derivatives in studying neurotransmitter activity. This research provides insight into the conformational preferences affecting the activity at GABA recognition sites (Allan et al., 1980).
Isomerization Studies
Studies on cis-trans isomerization of cyclopropane derivatives have provided evidence for the formation of a semiquinone intermediate, important in understanding the mechanisms of enzymatic reactions and the potential for developing new synthetic pathways (Spence et al., 1996).
Chemical Synthesis Techniques
Regio- and Diastereoselective Cycloadditions
The use of activated cyclopropanes in [3 + 2] cycloaddition reactions has been explored for constructing complex molecular architectures, such as tetrahydrofurans. This research highlights the versatility of cyclopropane derivatives in organic synthesis (Yang et al., 2011).
Photoisomerization Studies
Research into the photochemical conversion of 2-benzoylcyclopropanecarboxylic acid isomers has provided insights into the mechanisms of isomerization, crucial for understanding the behavior of cyclopropane derivatives under various conditions (Brown & Neumer, 1966).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYCKISMJZSUDJ-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid | |
CAS RN |
1355058-91-1 |
Source


|
| Record name | rac-(1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)
![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)
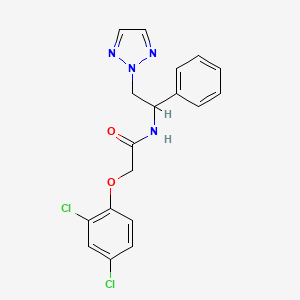
![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
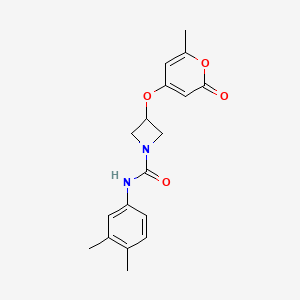
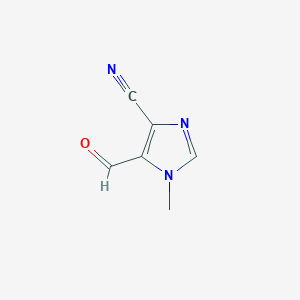
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
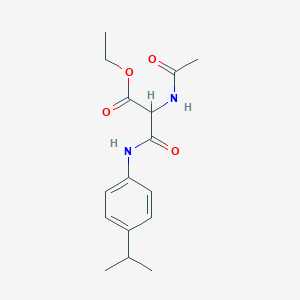
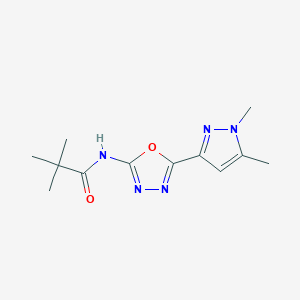
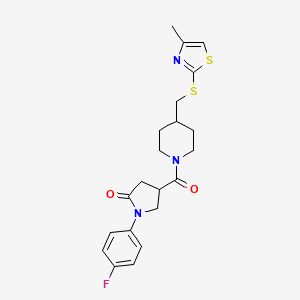

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
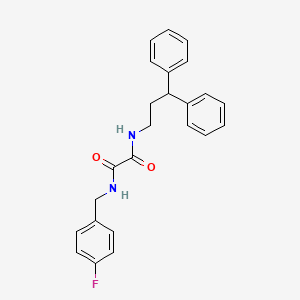
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)